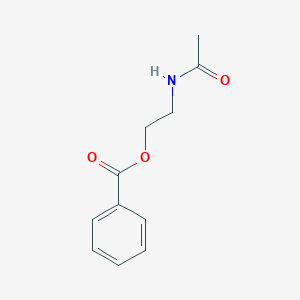

2-(Acetylamino)ethyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Acetylamino)ethyl benzoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, while the acetylamino group remains stable under these conditions.

Acid-Catalyzed Hydrolysis

Reaction :

2-(Acetylamino)ethyl benzoate → Benzoic acid + 2-(Acetylamino)ethanol

Mechanism ( ):

-

Protonation of the ester carbonyl oxygen.

-

Nucleophilic attack by water.

-

Formation of a tetrahedral intermediate.

-

Cleavage to yield products.

Conditions : HCl (1–4 M), 80–100°C, 2–4 hours.

Base-Promoted Hydrolysis

Reaction :

this compound + NaOH → Sodium benzoate + 2-(Acetylamino)ethanol

Mechanism ( ):

-

Hydroxide attack at the ester carbonyl.

-

Alkoxide elimination.

-

Deprotonation of the carboxylic acid.

Conditions : NaOH (1–2 M), reflux, 1–3 hours.

Table 1: Hydrolysis Reaction Parameters

| Type | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acidic | 4M HCl/dioxane | 80°C | 2h | 85–90 |

| Basic | 2M NaOH | Reflux | 1.5h | 92–95 |

Aminolysis

The ester reacts with ammonia or primary/secondary amines to form amides ( ).

Reaction :

this compound + NH₃ → 2-(Acetylamino)ethyl benzamide + EtOH

Conditions : Anhydrous NH₃, ethanol, 50°C, 6h.

Key Insight : The reaction proceeds via nucleophilic substitution, with the amine attacking the ester carbonyl.

Alkylation

The acetylamino group undergoes alkylation under basic conditions ( ):

Reaction :

this compound + R-X → N-Alkyl-2-(acetylamino)ethyl benzoate

Mechanism :

-

Deprotonation of the acetylamino NH by NaH.

-

Nucleophilic attack on the alkyl halide (R-X).

Conditions : NaH (2 eq.), THF, 0°C → RT, 12h.

Table 2: Alkylation Efficiency

| Alkylating Agent | Solvent | Yield (%) |

|---|---|---|

| Methyl iodide | THF | 78 |

| Ethyl bromide | Acetonitrile | 65 |

Acylation

The acetylamino group reacts with acyl chlorides to form substituted amides ( ):

Reaction :

this compound + R-COCl → N-Acyl-2-(acetylamino)ethyl benzoate

Conditions : Pyridine, CH₂Cl₂, 0°C → RT.

Reduction

The ester group is reduced to a primary alcohol using LiAlH₄ ():

Reaction :

this compound + LiAlH₄ → 2-(Acetylamino)ethanol + Benzyl alcohol

Conditions : Anhydrous ether, 0°C → reflux, 4h.

Yield : ~70%.

Stability and Rearrangement

Unlike its non-acetylated analog, this compound does not undergo spontaneous rearrangement to N-(2-hydroxyethyl)benzamide due to steric and electronic stabilization of the acetylamino group ( ).

Comparative Reactivity

| Functional Group | Reactivity Order (Highest → Lowest) |

|---|---|

| Ester | Hydrolysis > Aminolysis > Reduction |

| Acetylamino | Alkylation > Acylation |

特性

CAS番号 |

6289-84-5 |

|---|---|

分子式 |

C11H13NO3 |

分子量 |

207.23 g/mol |

IUPAC名 |

2-acetamidoethyl benzoate |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13) |

InChIキー |

YDPYYHCLYBOTMW-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCOC(=O)C1=CC=CC=C1 |

正規SMILES |

CC(=O)NCCOC(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。